(1R,3S)-3-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane ring substituted with a methanethioylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the Friedel-Crafts acylation of cyclohexane derivatives with 4-methanethioylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
- **Oxidation
Properties
Molecular Formula |
C15H16O3S |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1R,3S)-3-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-6-4-10(9-19)5-7-11)12-2-1-3-13(8-12)15(17)18/h4-7,9,12-13H,1-3,8H2,(H,17,18)/t12-,13+/m0/s1 |
InChI Key |
YQMYISKBPQNZMI-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C=S |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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